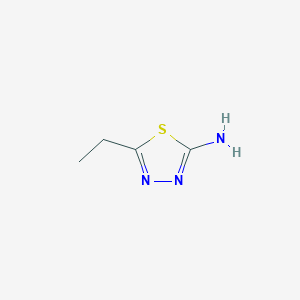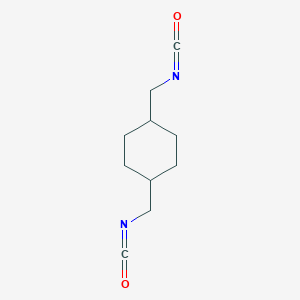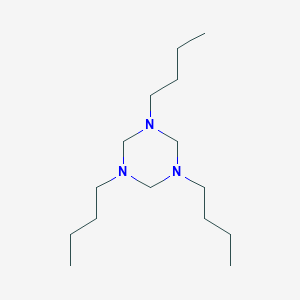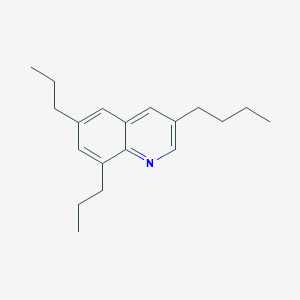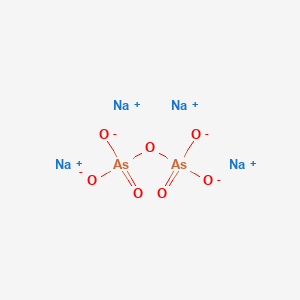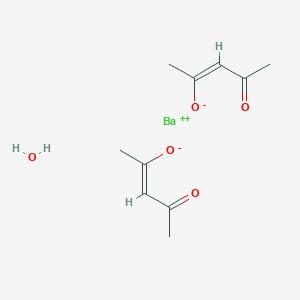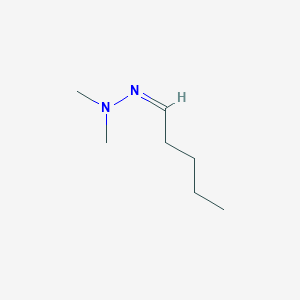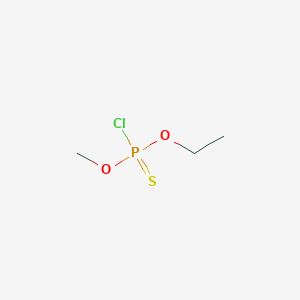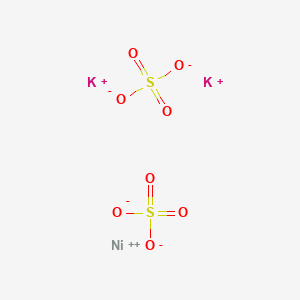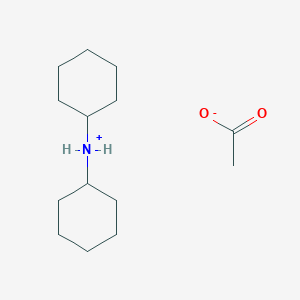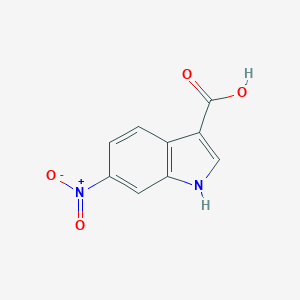![molecular formula C9H7BrS B082513 3-Bromo-2-methylbenzo[b]thiophene CAS No. 10243-15-9](/img/structure/B82513.png)
3-Bromo-2-methylbenzo[b]thiophene
Descripción general
Descripción
3-Bromo-2-methylbenzo[b]thiophene is an organic compound with the molecular formula C9H7BrS It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the third position and a methyl group at the second position
Mecanismo De Acción
Target of Action
This compound is a heteroaryl halide , a class of compounds known for their broad reactivity and potential in various chemical transformations.
Mode of Action
Heteroaryl halides, such as this compound, are often used in organic synthesis, particularly in cross-coupling reactions . They can form carbon-carbon bonds with various nucleophiles, which could potentially lead to interactions with biological targets.
Result of Action
The specific molecular and cellular effects of 3-Bromo-2-methylbenzo[b]thiophene are currently unknown . Its reactivity as a heteroaryl halide suggests potential for various chemical transformations, which could influence cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylbenzo[b]thiophene typically involves the bromination of 2-methylbenzo[b]thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields 3-methoxy-2-methylbenzo[b]thiophene, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-2-methylbenzo[b]thiophene .
Aplicaciones Científicas De Investigación
3-Bromo-2-methylbenzo[b]thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: It is explored for use in organic semiconductors and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-methylthiophene
- 3-Bromo-2-nitrobenzo[b]thiophene
- 3-Bromothianaphthene
Uniqueness
3-Bromo-2-methylbenzo[b]thiophene is unique due to the specific positioning of the bromine and methyl groups on the benzo[b]thiophene ring. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
IUPAC Name |
3-bromo-2-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBGTKQMKDPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356333 | |
| Record name | 3-bromo-2-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10243-15-9 | |
| Record name | 3-bromo-2-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-2-methylbenzo[b]thiophene in the synthesis of S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate)?
A1: this compound serves as a crucial starting material in the one-pot synthesis of S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate). The synthesis begins with the lithiation of this compound using n-butyllithium. This lithiation step replaces the bromine atom with a lithium atom, creating a nucleophilic species. This nucleophile then reacts with an appropriate electrophile to introduce the desired substituent at the 3-position of the benzo[b]thiophene ring system. [] While the specific details of subsequent steps are not provided in the abstract, it highlights that the synthesis proceeds through the formation of an organocopper compound and a reaction with oxalyl chloride to ultimately yield the target compound. []
Q2: Are there any spectroscopic data available to confirm the structure of the synthesized compounds?
A2: Yes, the research paper mentions that the chemical structure of the final compound, S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate), is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS). [] While the specific data is not presented in the abstract, these techniques provide detailed information about the compound's structure and molecular weight. Additionally, X-ray analysis is also employed to determine the crystal structure, confirming the connectivity and spatial arrangement of atoms within the molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
